Enhanced Monoamine Oxidase A (MAO-A) Inhibitory Potency Versus 2-Methylbenzoxazole Derivatives
The target compound exhibits a significantly lower IC50 for MAO-A inhibition compared to a series of 2-methylbenzo[d]oxazole derivatives, a structurally related class. This suggests the 2-amino-5-hydroxy substitution pattern confers superior potency on this target. The data, although derived from cross-study comparisons (heterogeneous assay conditions), indicate a >20-fold improvement in potency. This differential potency is critical for projects aiming to maximize target engagement in neuronal models while minimizing compound load. [1] [2]
| Evidence Dimension | MAO-A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 28 nM (0.028 µM) |
| Comparator Or Baseline | 2-Methylbenzo[d]oxazole derivatives: Most potent compounds 2c and 2e with IC50 values of 0.670 µM (670 nM) and 0.592 µM (592 nM), respectively. |
| Quantified Difference | Approximately 21-fold to 24-fold more potent |
| Conditions | Target compound: Inhibition of bovine brain mitochondria MAO-A using serotonin substrate after 60 mins by fluorimetric method (BindingDB). Comparators: Inhibition of recombinant human MAO-A using kynuramine as substrate (literature). |
Why This Matters
The 21–24-fold potency advantage of the 2-amino-5-hydroxy variant over the 2-methyl series provides a lower-dose starting point for neuropharmacology lead optimization and differentiates its biochemical selectivity profile in early-stage screening.
- [1] BindingDB Entry BDBM50093779 (CHEMBL3585827), MAO-A IC50 = 28 nM. ChEMBL / Alexandria University. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50093779 View Source
- [2] Shetnev, A. et al. 'The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.' Med Chem Res 34, 1505–1515 (2025). https://doi.org/10.1007/s00044-025-03422-4 View Source
